(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a specialized compound utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound integrates a von Hippel-Lindau (VHL)-recruiting ligand with a polyethylene glycol (PEG) linker, which enhances solubility and facilitates interactions with target proteins. Its unique structure allows for efficient binding and degradation of specific proteins, making it a valuable tool in medicinal chemistry and drug development.
(S,R,S)-AHPC-PEG4-NH2 hydrochloride is classified as an E3 ligase ligand-linker conjugate. It is synthesized from the (S,R,S)-AHPC base, which is a known VHL ligand. The incorporation of the PEG4 linker provides advantages such as increased solubility in aqueous environments, which is crucial for biological applications. The compound is available from various suppliers, including Sigma-Aldrich and MedChemExpress, emphasizing its relevance in research settings .
The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride involves several key steps:
The synthesis generally employs organic solvents and controlled reaction conditions to maintain stereochemistry and achieve high purity levels .
The molecular structure of (S,R,S)-AHPC-PEG4-NH2 hydrochloride can be described as follows:
The stereochemistry at the chiral centers contributes to its specificity in biological interactions .
(S,R,S)-AHPC-PEG4-NH2 hydrochloride participates in several types of chemical reactions:
Common reagents used in these reactions include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .
The mechanism of action for (S,R,S)-AHPC-PEG4-NH2 hydrochloride involves its role as a recruiter for the VHL protein, which is part of the E3 ubiquitin ligase complex. Upon binding to the target protein, it facilitates ubiquitination, leading to proteasomal degradation. This process effectively reduces the levels of specific proteins within cells, providing a powerful strategy for therapeutic intervention against diseases characterized by abnormal protein expression .
(S,R,S)-AHPC-PEG4-NH2 hydrochloride has several significant applications in scientific research:
The PROTAC concept originated in 2001 with Sakamoto et al.'s peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using an SCFβ-TRCP E3 ligase-recruiting phosphopeptide [1] [6]. These early constructs faced limitations in cell permeability and stability, prompting a transition toward fully small-molecule PROTACs. A pivotal advancement occurred in 2008 with the development of the first small-molecule PROTAC, which used a murine double minute 2 (MDM2) ligand to degrade the androgen receptor (AR) [1] [6]. This established the core heterobifunctional architecture: a target protein binder, an E3 ligase recruiter, and a linker tethering both moieties.
Molecular Design Principles:
Table 1: Key Milestones in PROTAC Development
Year | Milestone | Significance |
---|---|---|
2001 | Peptide-based PROTAC (MetAP-2 target) | Proof-of-concept for UPS hijacking |
2008 | First small-molecule PROTAC (AR degradation) | Established drug-like scaffold potential |
2019 | ARV-110 (Phase I) | First PROTAC in clinical trials for prostate cancer |
2022 | ≥20 PROTACs in clinical evaluation | Validation of broad therapeutic applicability |
E3 ligases determine the spatial-temporal specificity of ubiquitination. Over 600 human E3 ligases exist, yet fewer than 10 have been harnessed for PROTACs, with von Hippel-Lindau (VHL) and cereblon (CRBN) dominating clinical candidates [1] [3] [6].
Mechanistic Insights:
Table 2: Major E3 Ligases in PROTAC Development
E3 Ligase | Ligand Class | Key Features | Clinical Candidates |
---|---|---|---|
VHL | Hydroxyproline-based | Deep hydrophobic pocket, high cooperativity | ARV-471 (ER degrader) |
CRBN | Immunomodulatory drugs | Broad tissue expression, peptide-mimetic binding | CC-9461 (AR degrader) |
MDM2 | Nutlins | p53 regulator, oncogenic relevance | Preclinical |
Computational Advances: Tools like DeepTernary (SE(3)-equivariant deep learning) and Rosetta-based docking enable rapid prediction of ternary complex structures. Buried surface area (BSA) correlates with degradation efficacy—optimally 1,100–1,500 Ų for VHL-based PROTACs [2] [4].
VHL ligands are characterized by a hydroxyproline (Hyp) core that mimics the natural HIF-1α substrate, engaging the VHL β-domain with nanomolar affinity [3] [10]. Optimization has focused on modifying three regions: the Hyp pharmacophore, hydrophobic substituents, and exit vectors for linker attachment.
(S,R,S)-Ahpc Derivatives:
Table 3: Evolution of VHL Ligands for PROTAC Design
Ligand Generation | Representative Compound | Affinity (Kd, nM) | Key Modifications | PROTAC Examples |
---|---|---|---|---|
First-generation | VH032 | ~80–120 | Unoptimized exit vectors | MZ1 (BRD4 degrader) |
Second-generation | VH298 | ~12–25 | N-acyl hydrophobic bulk | dBRD9 (BRD9 degrader) |
Third-generation | (S,R,S)-Ahpc derivatives | ~5–15 | Ahpc core, peg4 linkers, diverse vectors | Preclinical candidates |
Patent Landscape: Since 2019, over 50 patents disclose novel VHL ligands, with (S,R,S)-Ahpc-peg4-NH2 derivatives featuring prominently. Key innovations include:
Future Directions: Computational workflows (e.g., AlphaFold 3) now integrate ligand data to predict ternary complexes involving flexible PROTACs, accelerating the design of (S,R,S)-Ahpc-based degraders [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7